molecular formula C12H18F2N2 B5620557 N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5620557
M. Wt: 228.28 g/mol
InChI Key: FWMZRLOUBHUDKV-UHFFFAOYSA-N
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Description

N’-[(2,6-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is a chemical compound characterized by the presence of a difluorophenyl group attached to a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2,6-difluorobenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2,6-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(2,6-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The trimethylethane-1,2-diamine backbone may facilitate the compound’s entry into cells and its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoroaniline
  • 2,6-Difluorophenol
  • N-[(2,6-difluorophenyl)methyl]-2-methoxyaniline

Uniqueness

N’-[(2,6-difluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of a difluorophenyl group and a trimethylethane-1,2-diamine backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2/c1-15(2)7-8-16(3)9-10-11(13)5-4-6-12(10)14/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMZRLOUBHUDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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